N-(Sec-butyl)-6-chloro-2-pyrazinamine
Overview
Description
N-(Sec-butyl)-6-chloro-2-pyrazinamine is an organic compound that belongs to the class of pyrazinamines It is characterized by the presence of a secondary butyl group attached to the nitrogen atom and a chlorine atom at the sixth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Sec-butyl)-6-chloro-2-pyrazinamine typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with sec-butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom at the sixth position of the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol derivatives.
Reduction: Formation of various reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazinamines with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(Sec-butyl)-6-chloro-2-pyrazinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-6-chloro-2-pyrazinamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N-(Sec-butyl)-6-chloro-2-pyrazinamine can be compared with other pyrazinamines and butyl-substituted compounds:
Similar Compounds: N-(Sec-butyl)-2-pyrazinamine, N-(Sec-butyl)-4-chloro-2-pyrazinamine, and N-(Sec-butyl)-6-bromo-2-pyrazinamine.
Uniqueness: The presence of the sec-butyl group and the chlorine atom at the sixth position of the pyrazine ring gives this compound unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-6-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXVKBWPBCONQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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